1-Bromo-2-chloro-3-methylbenzene (CAS: 97329-43-6) is a highly functionalized, 1,2,3-trisubstituted aromatic building block characterized by its contiguous bromo, chloro, and methyl substituents. In industrial and pharmaceutical procurement, it is primarily valued as a bifunctional precursor. The bromine atom serves as a highly reactive site for palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura and Buchwald-Hartwig couplings), while the methyl group acts both as a steric modulator and an oxidizable handle [1]. This specific substitution pattern is critical for synthesizing conformationally restricted biaryls, allosteric inhibitors, and complex polysubstituted benzenes where precise regiocontrol is required during downstream functionalization [2].
Substituting 1-Bromo-2-chloro-3-methylbenzene with unmethylated analogs (like 1-bromo-2-chlorobenzene) or structural isomers (such as 1-bromo-2-chloro-4-methylbenzene) fundamentally alters downstream reaction outcomes. The unmethylated baseline lacks the steric buttressing effect required to restrict biaryl rotation in advanced pharmaceutical intermediates, leading to off-target binding or loss of atropisomerism [1]. Furthermore, the 3-methyl group is essential for directing electrophilic aromatic substitution (e.g., nitration) to the 5-position with high regioselectivity. Using isomers with different methyl placements results in entirely different substitution patterns, necessitating costly chromatographic separations and drastically reducing overall process yields[2].
In the synthesis of allosteric inhibitors, 1-Bromo-2-chloro-3-methylbenzene is procured to generate biaryl motifs where the 3-methyl group exerts a strong steric buttressing effect on the adjacent 2-chloro substituent. This buttressing forces the chlorine atom closer to the biaryl axis, significantly increasing the rotational barrier compared to unmethylated baselines[1]. This conformational locking is critical for maintaining target residence time in kinase and phosphatase inhibitors.
| Evidence Dimension | Biaryl rotational barrier (buttressing effect) |
| Target Compound Data | High rotational barrier due to 1,2,3-contiguous steric congestion (Me buttressing Cl) |
| Comparator Or Baseline | 1-Bromo-2-chlorobenzene (Lacks buttressing methyl, lower rotational barrier) |
| Quantified Difference | Enables stable atropisomer formation or restricted binding conformations |
| Conditions | Biaryl formation via cross-coupling for allosteric pockets |
Crucial for drug discovery programs requiring conformationally locked biaryl systems to achieve high target selectivity.
The presence of the 3-methyl group strongly directs electrophilic substitution, such as nitration, to the 5-position (para to the methyl), enabling the streamlined synthesis of 5-bromo-1-chloro-2-methyl-3-nitrobenzene [1]. In contrast, nitrating 1-bromo-2-chlorobenzene results in a complex mixture of isomers due to the competing weak ortho/para directing effects of the two halogens, requiring extensive purification.
| Evidence Dimension | Nitration Regioselectivity |
| Target Compound Data | High para-selectivity (C5) directed by the strongly activating 3-methyl group |
| Comparator Or Baseline | 1-Bromo-2-chlorobenzene (Yields mixed isomers, poor regiocontrol) |
| Quantified Difference | Eliminates the need for costly isomer separation in downstream processing |
| Conditions | Electrophilic nitration (HNO3/H2SO4 at 0-5 °C) |
Significantly improves process yield and reproducibility for synthesizing highly substituted nitroaromatic building blocks.
1-Bromo-2-chloro-3-methylbenzene serves as a direct, scalable precursor for 3-bromo-2-chlorobenzoic acid via controlled oxidation of the methyl group (yielding approx. 49% with KMnO4)[1]. This specific substitution pattern is inaccessible via direct halogenation of benzoic acid, making the procurement of this methylated precursor essential for synthesizing specialized pharmacophores like HIV-1 entry inhibitors [2].
| Evidence Dimension | Synthetic accessibility of 3-bromo-2-chlorobenzoic acid |
| Target Compound Data | Direct oxidation yields the target 1,2,3-trisubstituted benzoic acid (49% yield) |
| Comparator Or Baseline | Direct halogenation of benzoic acid (Fails to yield the 3-bromo-2-chloro pattern selectively) |
| Quantified Difference | Provides a viable, regiocontrolled pathway vs. intractable direct substitution mixtures |
| Conditions | Aqueous KMnO4 oxidation at reflux for 24 hours |
Buyers must select this specific isomer to bypass multi-step, low-yield regioselective halogenation sequences when synthesizing 3-bromo-2-chlorobenzoic acid.
Procured as a foundational building block in Suzuki-Miyaura cross-couplings to generate biaryl compounds where the 3-methyl group provides essential steric buttressing. This restricts bond rotation and locks the molecule into an active conformation, as demonstrated in the development of SHP2 allosteric inhibitors [1].
Selected over unmethylated analogs when the target synthetic pathway requires oxidation to a benzoic acid. It is the preferred starting material for generating 3-bromo-2-chlorobenzoic acid, a critical intermediate in the synthesis of HIV-1 entry inhibitors and opioid receptor antagonists [2].
Utilized in process chemistry when downstream nitration is required. The 3-methyl group acts as a powerful directing group, ensuring high regioselectivity at the 5-position and preventing the formation of complex, difficult-to-separate isomer mixtures that typically plague the nitration of dihalobenzenes[3].
Irritant